Lanepitant is classified as a small molecule drug belonging to the category of neurokinin-1 receptor antagonists. Its chemical structure is characterized by a complex arrangement that includes a bipiperidine moiety and an indole derivative. The compound is known by its International Nonproprietary Name (INN) and has been assigned the code name LY303870 .
The synthesis of Lanepitant involves several intricate steps that utilize various chemical reactions to form the desired compound. A notable method for synthesizing Lanepitant is through the selective 1,4-addition of Grignard reagents to derivatives of 6-chloronicotinic acid. This process includes:
Lanepitant's molecular structure features a bipiperidine system linked to an indole moiety. The arrangement allows for significant interaction with the NK1 receptor, which is crucial for its function as an antagonist.
The synthesis of Lanepitant involves several key chemical reactions:
Lanepitant acts primarily by blocking the neurokinin-1 receptor, which is a key player in pain transmission and inflammatory responses. By inhibiting this receptor, Lanepitant can potentially reduce pain signaling pathways and inflammatory processes associated with various conditions.
Lanepitant exhibits several notable physical and chemical properties:
While Lanepitant was initially developed for pain management, its potential applications have expanded based on recent findings:
Lanepitant (LY306740) emerged in the 1990s as a pioneering non-peptide antagonist targeting the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) activated by substance P (SP). Its development occurred within a transformative period for tachykinin research, following the breakthrough discovery of CP-96,345—the first high-affinity non-peptide NK1R antagonist [3]. Lanepitant distinguished itself through enhanced receptor specificity and improved blood-brain barrier penetration compared to early peptide-based antagonists like Spantide, which suffered from metabolic instability and neurotoxicity [3] [10]. Structurally, it featured a benzylamino quinuclidine core, optimized to reduce off-target interactions (e.g., L-type calcium channels) while maintaining nanomolar affinity for human NK1R [8].
Lanepitant’s design reflected key pharmacological advancements in structure-activity relationship (SAR) optimization for GPCRs. By incorporating fluorinated aromatic rings and rigid heterocyclic elements, it achieved greater metabolic stability and receptor binding efficiency. This positioned it as a critical tool for elucidating SP/NK1R signaling in neurological and oncological processes [3] [8]. Though superseded clinically by aprepitant (approved in 2003 for emesis), Lanepitant’s pharmacokinetic profile facilitated foundational studies on NK1R’s role in cancer cell viability and neurotransmitter modulation [6] [9].
Table 1: Evolution of Key NK1 Receptor Antagonists
Compound | Structural Class | Primary Innovations | Era |
---|---|---|---|
Spantide I/II | Peptide | First synthetic antagonists; limited by toxicity | 1980s |
CP-96,345 | Non-peptide (Quinuclidine) | Proof of concept for oral bioavailability | Early 1990s |
Lanepitant | Non-peptide (Benzylamino quinuclidine) | Improved CNS penetration; reduced off-target effects | Mid-1990s |
Aprepitant | Non-peptide (Morpholine) | FDA-approved; enhanced selectivity (>3000x NK2/3R) | Post-2000 |
Elucidating Signaling Pathways
Lanepitant enabled seminal research into NK1R’s oncogenic signaling mechanisms. In glioma models, it inhibited SP-induced activation of MAPK (p38, ERK1/2, JNK), c-Myc, and NF-κB pathways—key drivers of tumor proliferation and survival [6]. By selectively blocking NK1R, Lanepitant demonstrated that SP’s mitogenic effects require GPCR-mediated phosphorylation of downstream kinases, a finding later validated with aprepitant in breast and pancreatic cancers [8] [9]. Additionally, it revealed NK1R’s role in glycogen metabolism reprogramming, showing that antagonist treatment suppressed glycolysis in tumor cells by inhibiting glycogen breakdown [6].
Expanding Therapeutic Concepts
Lanepitant’s application in oncology models established the principle that NK1R antagonism could induce selective cytotoxicity in malignant cells. Unlike cytotoxics, it spared normal fibroblasts and neurons, exploiting the receptor’s overexpression in cancers (e.g., glioblastoma, breast carcinoma) [6] [9]. This selectivity was later leveraged in aprepitant-based therapies, where NK1R antagonists were repurposed as radiosensitizers and anti-metastatic agents [8]. Lanepitant also provided early evidence for combinatorial efficacy; in preclinical studies, it enhanced the effects of 5-HT3 antagonists in blocking emesis pathways, informing modern antiemetic regimens [4] [7].
Table 2: Lanepitant’s Contributions to Key Therapeutic Concepts
Therapeutic Area | Mechanistic Insights | Translational Impact |
---|---|---|
Oncology | Blockade of SP-induced MAPK/NF-κB activation; inhibition of Warburg effect | Basis for aprepitant trials in glioma/breast cancer [6] [9] |
CNS Disorders | Validation of NK1R’s role in depression/anxiety pathways via limbic system modulation | Informed clinical trials of NK1R antagonists for mood disorders [5] |
Antiemesis | Synergy with 5-HT3 antagonists in area postrema/nucleus tractus solitarius | Refined triple-therapy (NK1R + 5-HT3 + corticosteroid) for CINV [4] [7] |
Technical and Conceptual Legacy
Lanepitant’s pharmacophore model (quinuclidine scaffold with fluorinated aromatics) directly influenced next-generation antagonists. Aprepitant retained Lanepitant’s critical elements but added a morpholine ring to boost solubility and a p-fluorophenyl group to limit oxidative metabolism [3] [8]. This optimization exemplifies how Lanepitant served as a structural blueprint for clinically successful NK1R antagonists. Furthermore, Lanepitant-enabled research laid groundwork for exploiting SP/NK1R in diagnostic applications, including radiolabeled ligands (e.g., [¹⁸F]Lanepitant derivatives) for tumor imaging [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7